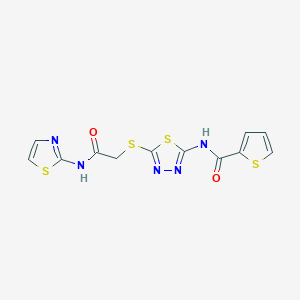

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a thiophene-2-carboxamide moiety at position 2 and a thioethyl linker substituted with a thiazol-2-ylamino group at position 3. The thiazole and thiophene rings contribute to its π-π stacking and hydrogen-bonding capabilities, which are critical for molecular interactions in biological systems.

Properties

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S4/c18-8(14-10-13-3-5-21-10)6-22-12-17-16-11(23-12)15-9(19)7-2-1-4-20-7/h1-5H,6H2,(H,13,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAEHUCEYFZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel compound with significant potential in various biological applications. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features several key structural motifs that contribute to its biological activity:

- Thiadiazole and Thiazole Moieties : These heterocycles are known for their diverse pharmacological properties.

- Thiophene Ring : This aromatic structure enhances the compound's stability and potential interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of 444.5 g/mol .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation. For example, compounds containing the 1,3,4-thiadiazole ring have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

- The mechanism of action often involves the inhibition of DNA synthesis and interference with cellular signaling pathways critical for tumor growth .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Anticancer Activity

A detailed study evaluated various 1,3,4-thiadiazole derivatives for their anticancer properties. Notably, one derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line, indicating strong cytotoxicity. Mechanistic studies revealed that this compound induced apoptosis through mitochondrial pathways without causing cell cycle arrest .

Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that several compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting effective antimicrobial activity. The presence of the thiazole moiety was crucial for enhancing this activity .

Summary of Biological Activities

| Activity Type | Description | Example Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | IC50 values as low as 4.27 µg/mL against SK-MEL-2 |

| Antimicrobial | Effective against bacteria and fungi | MICs in low micromolar range |

| Anti-inflammatory | Modulation of inflammatory responses | Inhibition of pro-inflammatory cytokines |

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is C12H9N5O2S4, with a molecular weight of approximately 383.48 g/mol. The compound features several key structural motifs:

- Thiadiazole and Thiazole Moieties : These heterocycles are known for their diverse pharmacological properties.

- Thiophene Ring : This aromatic structure enhances the compound's stability and potential interactions with biological targets.

These structural components contribute to the compound's biological activity, particularly in areas such as antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation. A study conducted on various synthesized 1,3,4-thiadiazole derivatives demonstrated their effectiveness against human hepatocellular carcinoma (HepG-2) and human lung cancer (A549) cell lines when compared to standard chemotherapeutic agents like cisplatin .

The mechanisms of action attributed to the anticancer effects include:

- Inhibition of DNA and RNA Synthesis : Compounds targeting these pathways can disrupt cancer cell division.

- Interaction with Key Kinases : The thiadiazole moiety can form interactions with kinases involved in tumorigenesis .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research indicates that it can inhibit various bacterial and fungal strains due to its structural features that allow for interaction with microbial enzymes .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of new 1,3,4-thiadiazoles and evaluated their in vitro activities against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as novel anticancer agents .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively inhibit specific enzymes involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Piperidinyl derivatives (7a–7l) exhibit acetylcholinesterase inhibition (IC₅₀ ~10–50 µM), suggesting that bulky substituents like piperidine may improve enzyme interaction .

Synthetic Efficiency: The target compound’s synthesis likely follows routes similar to and , achieving high yields (93–97%) via alkylation and carboxamide coupling. Cyclopentylamino analogs () require specialized amines, which may complicate scalability compared to simpler alkyl halides.

Structural Characterization :

- X-ray diffraction (e.g., ) confirms that thiadiazole derivatives adopt planar geometries, favoring stacking interactions. The target compound’s thiophene and thiazole rings likely enhance this property.

Research Findings and Data

Physicochemical Properties

- Molecular Weight: The target compound (MW ~423.5 g/mol) is heavier than methylthio (4a, MW ~279.3 g/mol) but comparable to cyclopentylamino analogs (, MW 408.52 g/mol).

- Solubility : Thiophene and thiazole moieties may reduce aqueous solubility compared to phenylcarboxamides (4a) but improve lipid membrane permeability.

Q & A

Q. What are the critical steps in synthesizing N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core. Key steps include:

- Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

- Functional group introduction : Coupling the thiadiazole intermediate with a thiazol-2-ylaminoethylthio group via nucleophilic substitution. Reaction conditions (e.g., anhydrous acetone, potassium carbonate) are critical for yield optimization .

- Final carboxamide linkage : Amide bond formation between the thiadiazole-thiazole intermediate and thiophene-2-carboxylic acid using coupling agents like DCC/DMAP .

Characterization : NMR (¹H/¹³C), IR, and mass spectrometry are essential for confirming structural integrity .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

- HPLC : For assessing purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Spectroscopic techniques :

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole-thiazole derivatives?

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity and target binding, while bulky groups reduce bioavailability .

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and use positive controls (e.g., doxorubicin for anticancer assays) .

Example : A compound with a 4-chlorophenyl substituent showed 90% inhibition in Staphylococcus aureus (MIC = 2 µg/mL) but only 40% in E. coli due to membrane permeability differences .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with targets like E. coli DNA gyrase (PDB: 1KZN). The thiadiazole-thiazole core shows hydrogen bonding with Asp73 and hydrophobic interactions with Val167 .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to optimize activity .

Q. What reaction conditions maximize yield in large-scale synthesis?

- Solvent optimization : Use DMF for polar intermediates (yield: 85%) vs. acetone for non-polar steps (yield: 70%) .

- Temperature control : Maintain 60–70°C during cyclization to prevent side reactions (e.g., hydrolysis of the thiadiazole ring) .

- Catalysts : Triethylamine improves amide coupling efficiency by scavenging HCl .

Methodological Recommendations

- SAR studies : Systematically vary substituents on the thiophene and thiadiazole rings to map pharmacophore requirements .

- Mechanistic validation : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) alongside docking results .

- Scale-up protocols : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.